molecular formula C28H26ClFN2O3S B2870235 7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892756-78-4

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2870235
CAS No.: 892756-78-4
M. Wt: 525.04
InChI Key: CPYZUHWKHFZBPK-UHFFFAOYSA-N
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Description

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzylpiperidine, chlorophenylsulfonyl, and fluorine. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Functional Groups: The introduction of the benzylpiperidine, chlorophenylsulfonyl, and fluorine groups can be achieved through various substitution reactions. For example, the benzylpiperidine group can be introduced via nucleophilic substitution, while the chlorophenylsulfonyl group can be added through sulfonation reactions.

    Final Assembly: The final step involves the coupling of the functionalized quinoline core with the remaining substituents under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.

Scientific Research Applications

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Shares the benzylpiperidine moiety but differs in other substituents.

    4-Iodobenzoic acid: Contains a benzene ring with an iodine substituent, similar in structure but different in functional groups.

Uniqueness

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClFN2O3S/c1-31-18-27(36(34,35)22-9-5-8-21(29)15-22)28(33)23-16-24(30)26(17-25(23)31)32-12-10-20(11-13-32)14-19-6-3-2-4-7-19/h2-9,15-18,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZUHWKHFZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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